2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c1-25-15(11-5-7-21-8-6-11)23-24-16(25)27-10-14(26)22-13-4-2-3-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSNSYRYVEWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacteria and fungi. For instance, compounds with similar triazole structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
The compound's triazole moiety is known for its anticancer activity. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. In vitro tests have shown that related compounds exhibit cytotoxic effects against several human cancer cell lines, including breast and gastric cancers . Such findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways presents opportunities for treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, although further research is needed to validate these effects in vivo .
Fungicides
Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound's structure suggests it could be effective against various plant pathogens. Studies on related compounds indicate they can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .
Insecticidal Activity
There is also potential for this compound to serve as an insecticide. Research has indicated that certain triazoles possess insecticidal properties, making them suitable candidates for developing environmentally friendly pest control agents .
Polymer Chemistry
The unique chemical structure of the compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance the material's properties, such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.
Coatings and Adhesives
The compound may find applications in coatings and adhesives due to its chemical stability and adhesion properties. Research into similar compounds has shown promise in formulating coatings that provide protection against environmental degradation while maintaining aesthetic qualities .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 6–12 hr | Sulfoxide (S=O) | Mild conditions |
| mCPBA | Dichloromethane, 0–5°C | Sulfone (O=S=O) | Stronger oxidant |
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Mechanism : Electrophilic oxidation at the sulfur atom.
-
Yield Optimization : Controlled stoichiometry prevents over-oxidation.
Reduction Reactions
The triazole ring can be reduced to form amine derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, reflux | 1,2,4-Triazolamine derivative |
| NaBH₄/CuCl₂ | Methanol, 25°C | Partial reduction of triazole C=N bonds |
-
Key Insight : LiAlH₄ fully reduces the triazole ring, while NaBH₄ selectively targets specific bonds.
Nucleophilic Substitution
The trifluoromethylphenyl group facilitates electrophilic aromatic substitution (EAS), while the sulfanyl group participates in thiol-exchange reactions.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Thiol substitution | R-SH (thiols) | Basic (K₂CO₃), DMF, 60°C | New sulfanyl derivatives |
| EAS | HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted phenyl derivatives |
-
Limitation : Steric hindrance from the trifluoromethyl group reduces EAS efficiency.
Cycloaddition and Ring Formation
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes.
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | Cu(I) catalyst, RT | 1,2,3-Triazole-fused derivatives |
-
Application : Generates structurally complex heterocycles for pharmaceutical screening.
Alkylation and Acylation
The pyridine nitrogen and triazole NH sites undergo alkylation/acylation.
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Allyl bromide | K₂CO₃, DMF, 60°C | N-Allylpyridinium derivatives |
| Acylation | Acetyl chloride | Pyridine, 0°C | Acetylated triazole derivatives |
-
Regioselectivity : Pyridine nitrogen reacts preferentially over triazole NH under mild conditions.
Reaction Optimization Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
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Catalysts : Cu(I) salts accelerate cycloaddition by stabilizing transition states.
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Temperature : Higher temps (>80°C) promote triazole ring decomposition; reactions are best conducted below 60°C.
Comparative Reactivity of Structural Analogs
| Analog Modification | Reactivity Trend | Source |
|---|---|---|
| Ethyl substituent (vs. methyl) | Faster alkylation due to increased electron donation | |
| Pyridin-2-yl (vs. pyridin-4-yl) | Reduced EAS efficiency due to steric effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Triazole Substituents
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile ()
- Key differences :
- Triazole 4-substituent: Phenyl (vs. methyl in the target compound).
- Terminal group: Acetonitrile (vs. acetamide).
- Acetonitrile’s nitrile group may reduce solubility compared to acetamide’s polar amide .
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Key differences :
- Triazole 4-substituent: Ethyl (vs. methyl).
- Pyridine position: 2-pyridinyl (vs. 4-pyridinyl).
- Implications :
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
- Key difference: Amino group at the triazole 4-position.
- Implication: The amino group enables hydrogen bonding, improving solubility and target affinity compared to the methyl-substituted target compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What strategies resolve contradictions in reported antiproliferative activity across cell lines?
- Answer : Cell-line-specific differences in membrane transporters (e.g., ABCB1 efflux pumps) and metabolic enzymes (e.g., GST isoforms) affect compound efficacy. Co-treatment with efflux inhibitors (e.g., verapamil) or GST inhibitors (e.g., ethacrynic acid) standardizes activity assessments .
Methodological Considerations
- Data Contradiction Analysis : Compare substituent effects across studies (e.g., pyridyl vs. furyl groups) using meta-analysis tools. Cross-validate spectral and crystallographic data to rule out structural misassignments .
- Experimental Design : Use factorial designs to optimize synthesis (e.g., varying catalyst, solvent, temperature) and dose-ranging studies for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
